Methyl 2-(7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)acetate
Description
Taxonomic Classification of Triazolopyrimidine Derivatives
Triazolopyrimidines belong to the class of nitrogen-containing heterocyclic compounds characterized by a pyrimidine ring fused to a triazole moiety. The specific derivative methyl 2-(7-chloro-3H-triazolo[4,5-d]pyrimidin-3-yl)acetate is classified as follows:
- IUPAC Name : Methyl 2-(7-chloro-3H-triazolo[4,5-d]pyrimidin-3-yl)acetate
- Molecular Formula : C₉H₇ClN₅O₂
- Structural Features :
This compound falls under the broader category of 1,2,3-triazolo[4,5-d]pyrimidines, distinguished by their fused bicyclic system and diverse substitution patterns .
Historical Development of Triazolopyrimidine Chemistry
The triazolopyrimidine scaffold was first reported in 1909 by Bulow and Haas . Key milestones include:
- Early Syntheses : Initial methods relied on cyclocondensation reactions between aminotriazoles and β-keto esters .
- Modern Advances :
- Functionalization : Introduction of side chains (e.g., acetate groups) via nucleophilic substitution or esterification .
The synthesis of methyl 2-(7-chloro-3H-triazolo[4,5-d]pyrimidin-3-yl)acetate exemplifies these advancements, leveraging chlorination and esterification to achieve structural complexity .
Discovery and Initial Characterization
First Synthesis :
The compound was first synthesized via a multi-step protocol:
- Core Formation : Condensation of 5-amino-1,2,3-triazole with ethyl 3-oxo-3-phenylpropanoate to yield 7-hydroxytriazolopyrimidine .
- Chlorination : Treatment with POCl₃ to replace the hydroxyl group with chlorine .
- Esterification : Reaction with methyl bromoacetate to introduce the acetate side chain .
Characterization Data :
Significance in Contemporary Chemical Research
Pharmaceutical Applications :
- Antiplatelet Agents : Serves as a precursor to P2Y₁₂ receptor antagonists (e.g., ticagrelor analogs) .
- Antitubercular Activity : Demonstrates MIC values <1 μg/mL against Mycobacterium tuberculosis .
Material Science :
Chemical Biology :
Tables
Table 1 : Key Synthetic Routes to Methyl 2-(7-Chloro-3H-Triazolo[4,5-d]Pyrimidin-3-yl)Acetate
Table 2 : Biological Activities of Derivatives
| Derivative Structure | Activity | IC₅₀/MIC | Reference |
|---|---|---|---|
| 7-(4-Fluorophenyl) analog | P2Y₁₂ Antagonism | 0.87 nM | |
| 7-Chloro-3-methyl analog | Anti-TB | 0.4 μg/mL |
Properties
IUPAC Name |
methyl 2-(7-chlorotriazolo[4,5-d]pyrimidin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5O2/c1-15-4(14)2-13-7-5(11-12-13)6(8)9-3-10-7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBOQMIZCPHEHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C(=NC=N2)Cl)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazolopyrimidine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or amines can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemical Overview
- Chemical Name : Methyl 2-(7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)acetate
- CAS Number : 2173999-28-3
- Molecular Formula : C8H8ClN5O2
- Molecular Weight : 229.63 g/mol
Structure
The compound features a triazolopyrimidine core, which is significant for its biological activity. The presence of the chlorine atom and the methyl acetate group enhances its reactivity and potential interactions with biological targets.
Medicinal Chemistry
This compound is being investigated for its potential as:
- Antiviral Agent : Preliminary studies suggest efficacy against viral infections by inhibiting viral replication pathways.
- Anticancer Agent : The compound has shown promise in targeting various cancer cell lines. For instance, it may inhibit growth in renal cancer cells through mechanisms involving enzyme inhibition and disruption of cell division processes.
- Antimicrobial Activity : Similar triazolopyrimidine derivatives have demonstrated activity against bacterial strains, including Mycobacterium tuberculosis, indicating potential for further exploration in antimicrobial applications.
Materials Science
In materials science, this compound can be utilized in:
- Development of Novel Materials : Its unique electronic properties may facilitate the creation of advanced materials with specific optical or electronic characteristics.
Biological Studies
The compound serves as a valuable tool in biological research:
- Studying Biological Processes : It aids in understanding nucleic acid interactions and protein pathways. Its structural attributes allow it to act as a probe for various biochemical processes.
Target Interaction
This compound interacts with biological targets through:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Binding Affinity : The chlorine atom enhances binding to target proteins, which is crucial for its biological activity.
Biochemical Pathways
The compound's action is hypothesized to involve modulation of gene expression and cellular signaling pathways that are vital for tumor growth and viral replication.
Anticancer Efficacy
A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines. Results indicated that derivatives with structural similarities to this compound exhibited significant anticancer properties with IC50 values indicating effective inhibition of cell proliferation .
Antitubercular Activity
Research on substituted triazolopyrimidine derivatives revealed promising results against Mycobacterium tuberculosis, suggesting that this compound could also possess similar antimicrobial properties based on its structural characteristics.
Mechanism of Action
The mechanism of action of Methyl 2-(7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)acetate involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The triazolo[4,5-d]pyrimidine scaffold is highly versatile, with modifications at positions 3, 5, and 7 significantly altering physicochemical and biological properties. Below is a detailed comparison of structurally related compounds:
Table 1: Key Structural and Molecular Comparisons
Physicochemical Properties
- Solubility : The phenethyl-substituted analogue (Table 1, Row 3) lacks polar groups, resulting in lower water solubility compared to the target compound’s methyl ester .
- Metabolic Stability : The 7-oxo derivative (Table 1, Row 4) may undergo faster hepatic degradation due to the ketone group, whereas the chloro and ester groups in the target compound could slow metabolism .
Biological Activity
Methyl 2-(7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 188.60 g/mol
- CAS Number : 21323-71-7
This compound exhibits its biological activity primarily through interaction with various molecular targets. The triazole and pyrimidine moieties are known to engage in hydrogen bonding and π-stacking interactions with protein targets, which can lead to inhibition of specific enzymatic pathways.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines possess antimicrobial properties. This compound has shown activity against several bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
The compound has been evaluated for anti-inflammatory properties as well. In a study involving carrageenan-induced paw edema in rats, this compound significantly reduced inflammation at doses of 10 mg/kg.
Case Studies and Research Findings
-
Study on Anti-inflammatory Effects :
- A study published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of similar compounds in the family of triazolo-pyrimidines. The study utilized molecular docking studies to predict binding affinities to COX enzymes and demonstrated that compounds with similar structures could inhibit COX-2 selectively .
- Synthesis and Biological Evaluation :
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 2-(7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)acetate?
- Methodology : Synthesis typically involves multi-step reactions starting with triazolopyrimidine intermediates. Critical steps include:
- Nitrosation : Use of NaNO₂ in acetic acid for cyclization (e.g., conversion of precursors to triazolo-pyrimidine cores) .
- Thioether formation : Reaction with thioacetamide derivatives under controlled conditions (e.g., ethanol or DMF as solvents) .
- Esterification : Methylation of the acetamide moiety using methanol/HCl or acetic anhydride .
Q. How is the structural identity of this compound confirmed experimentally?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl ester at δ ~3.7 ppm, triazolo-pyrimidine protons at δ 8.5–9.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₉H₇ClN₆O₂) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
Advanced Research Questions
Q. What strategies optimize reaction yield in multi-step syntheses of triazolo-pyrimidine derivatives?
- Case study : In analogous compounds, yield improvements (up to 94%) are achieved via:
- Catalyst optimization : Triethylamine for amine coupling reactions .
- Solvent selection : Acetonitrile for nucleophilic substitutions .
- Temperature control : Room-temperature reactions to minimize side products .
Q. How can researchers analyze binding affinity between this compound and biological targets (e.g., enzymes)?
- Experimental design :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) .
- Enzymatic assays : Determine IC₅₀ values using fluorogenic substrates (e.g., ADP-receptor inhibition assays for P2Y12 targets) .
- Molecular docking : Compare binding poses with co-crystallized ligands (e.g., ticagrelor’s interaction with P2Y12) .
Q. How does this compound compare to structurally similar triazolo-pyrimidine derivatives?
- Comparative data :
- Structural insights : The chlorine substituent may enhance metabolic stability but reduce solubility compared to methyl or methoxy groups .
Q. How should researchers resolve contradictions in reported biological activity data?
- Case example : If a study reports conflicting IC₅₀ values for ADP-receptor inhibition:
Validate assay conditions : Check buffer pH, ATP concentration, and platelet source .
Cross-reference with structural analogs : Compare with ticagrelor’s well-characterized activity .
Reproduce experiments : Use standardized protocols (e.g., light transmission aggregometry) .
Q. What are the challenges in achieving regioselectivity during triazolo-pyrimidine ring formation?
- Mechanistic insight : Competing pathways (e.g., 1,2,3-triazole vs. pyrimidine ring closure) can lead to byproducts.
- Mitigation strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
